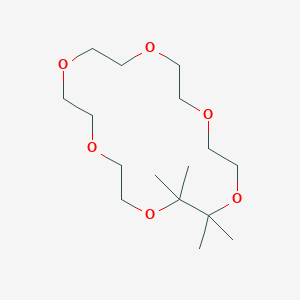
2,2,3,3-Tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a complex organic compound known for its unique structural properties It is a cyclic ether with multiple oxygen atoms incorporated into its ring structure, making it a polyether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the cyclization of linear polyethers. One common method is the reaction of tetraethylene glycol with a suitable alkylating agent under controlled conditions to form the cyclic structure. The reaction conditions often require the presence of a strong base, such as sodium hydride, to deprotonate the hydroxyl groups and facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2,2,3,3-Tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting any carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles replace one of the alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted ethers.
科学的研究の応用
2,2,3,3-Tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a solvent in certain reactions due to its stability and inertness.
Biology: The compound can be used in the study of enzyme interactions and as a model compound in the investigation of polyether antibiotics.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its cyclic structure may help encapsulate and transport therapeutic agents.
Industry: It finds applications in the production of specialty polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism by which 2,2,3,3-Tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects is largely dependent on its interaction with other molecules. Its polyether structure allows it to form complexes with metal ions, which can be crucial in catalysis and other chemical processes. The molecular targets and pathways involved often include coordination with metal centers and participation in electron transfer reactions.
類似化合物との比較
Similar Compounds
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: This compound has a similar polyether structure but includes a silicon atom, which can alter its chemical properties and reactivity.
2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-yl methanesulfonate: Another polyether with a silicon atom, used in different industrial applications.
Fenpropathrin: Although not a polyether, it shares the tetramethyl substitution pattern, which can influence its physical and chemical properties.
Uniqueness
What sets 2,2,3,3-Tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane apart is its high degree of symmetry and the presence of multiple ether linkages, which confer unique solubility and stability characteristics. These properties make it particularly useful in applications requiring robust and inert compounds.
特性
CAS番号 |
83585-78-8 |
|---|---|
分子式 |
C16H32O6 |
分子量 |
320.42 g/mol |
IUPAC名 |
2,2,3,3-tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C16H32O6/c1-15(2)16(3,4)22-14-12-20-10-8-18-6-5-17-7-9-19-11-13-21-15/h5-14H2,1-4H3 |
InChIキー |
QSEPHVPWRHSISR-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OCCOCCOCCOCCOCCO1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


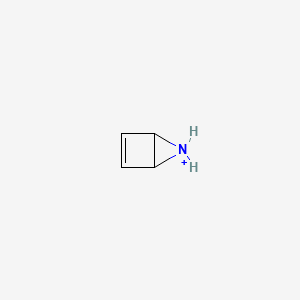
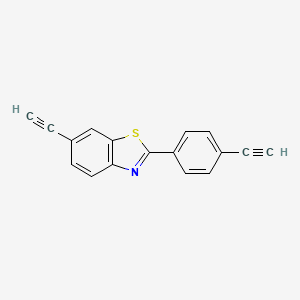
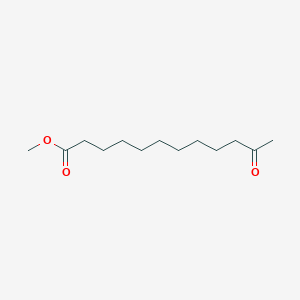
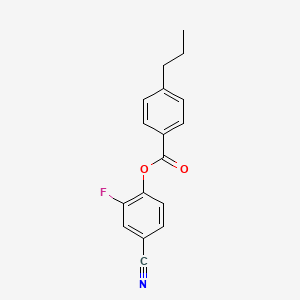
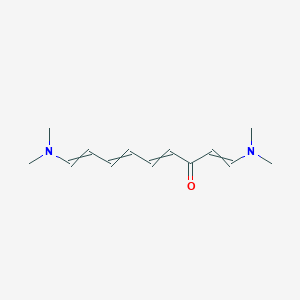
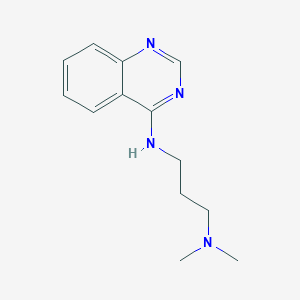

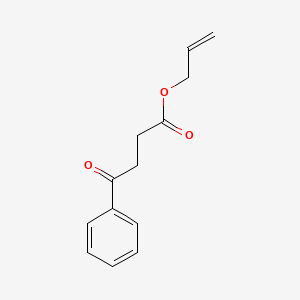
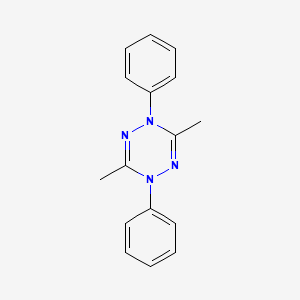
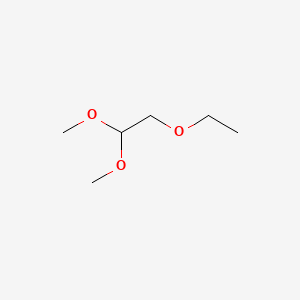
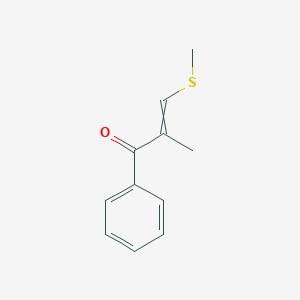
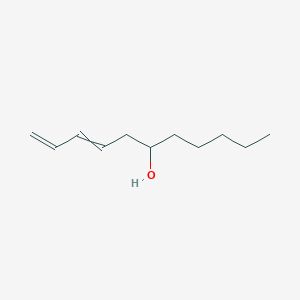
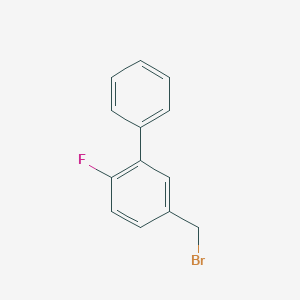
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
